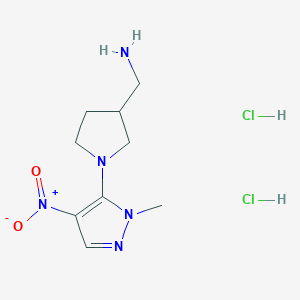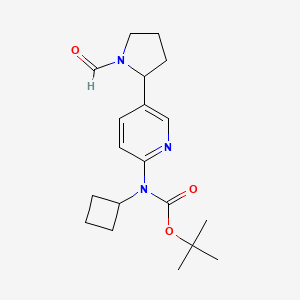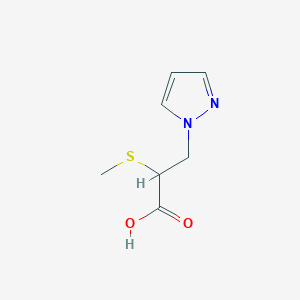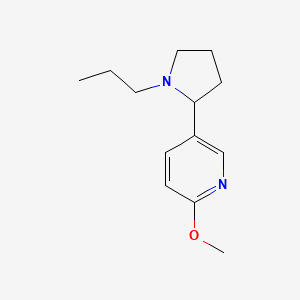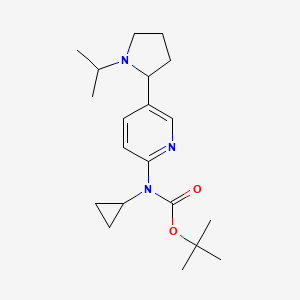![molecular formula C13H17N3O2S B11804661 1-(Cyclohexylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11804661.png)
1-(Cyclohexylsulfonyl)-1H-benzo[d]imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylsulfonyl)-1H-benzo[d]imidazol-2-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a cyclohexylsulfonyl group attached to the benzimidazole core, which may impart unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(Cyclohexylsulfonyl)-1H-benzo[d]imidazol-2-amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carbonyl compound, such as formic acid or its derivatives.
Final Coupling: The final step involves coupling the cyclohexylsulfonylated intermediate with the benzimidazole core under appropriate reaction conditions, such as the use of a base and a suitable solvent.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(Cyclohexylsulfonyl)-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Cyclohexylsulfonyl)-1H-benzo[d]imidazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound may be explored for its potential as an antimicrobial, antifungal, or anticancer agent due to the known biological activities of benzimidazole derivatives.
Biological Studies: It can be used as a probe to study enzyme interactions, receptor binding, and other biological processes.
Industrial Applications: The compound may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylsulfonyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylsulfonyl group may enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-(Cyclohexylsulfonyl)-1H-benzo[d]imidazol-2-amine can be compared with other benzimidazole derivatives, such as:
1H-benzo[d]imidazol-2-amine: Lacks the cyclohexylsulfonyl group, which may result in different biological activities and chemical properties.
1-(Phenylsulfonyl)-1H-benzo[d]imidazol-2-amine: Contains a phenylsulfonyl group instead of a cyclohexylsulfonyl group, which may affect its solubility, stability, and biological activity.
1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-amine: Features a smaller methylsulfonyl group, which may influence its reactivity and interaction with molecular targets.
The uniqueness of this compound lies in the presence of the cyclohexylsulfonyl group, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C13H17N3O2S |
|---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
1-cyclohexylsulfonylbenzimidazol-2-amine |
InChI |
InChI=1S/C13H17N3O2S/c14-13-15-11-8-4-5-9-12(11)16(13)19(17,18)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,14,15) |
InChI Key |
ROXVQBJMTNQUOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2C3=CC=CC=C3N=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11804581.png)
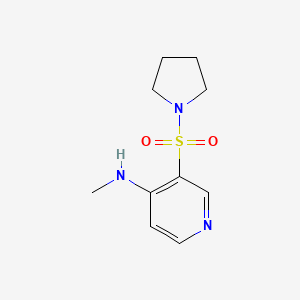
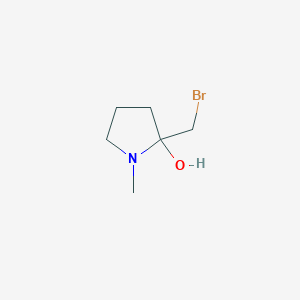
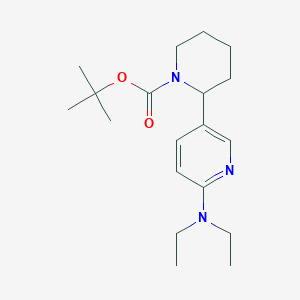
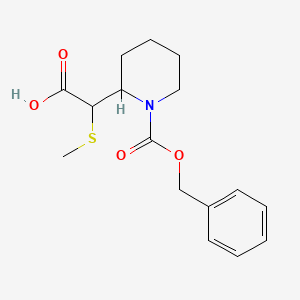
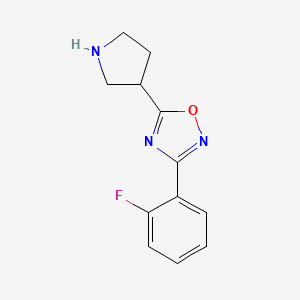
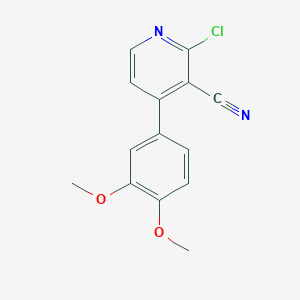
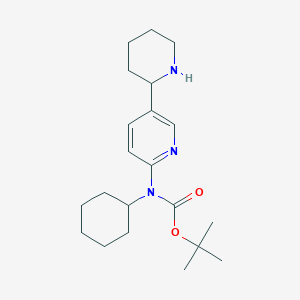
![4-(Difluoromethyl)-2-methylbenzo[d]thiazole](/img/structure/B11804632.png)
